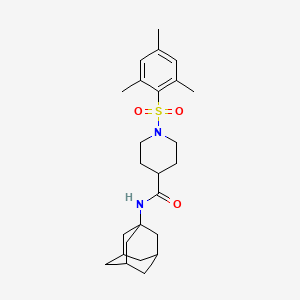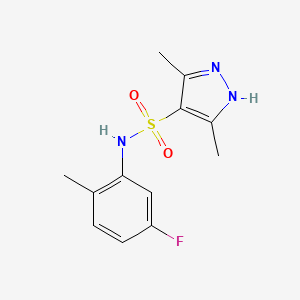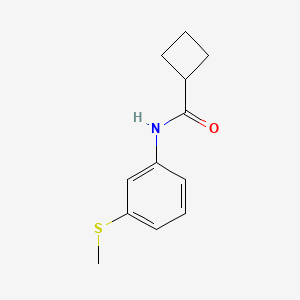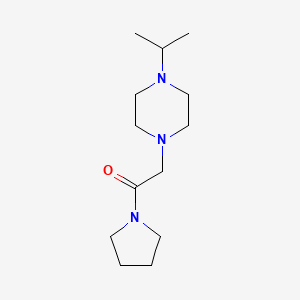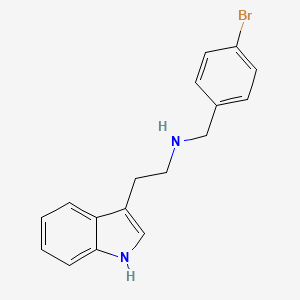
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one
Overview
Description
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with methylglyoxal in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired quinoxaline derivative . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for the proliferation of cancer cells. The compound may also interact with bacterial cell membranes, leading to disruption of their integrity and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing scaffolds: Known for their antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: Exhibiting diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one stands out due to its unique substitution pattern and the specific biological activities it exhibits. Its methoxyphenyl and methyl substitutions confer distinct chemical properties that differentiate it from other quinoxaline derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-16(19)18(12-7-9-13(20-2)10-8-12)15-6-4-3-5-14(15)17-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHILNNKOXSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
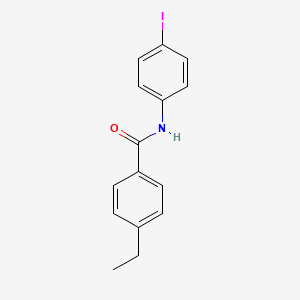
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
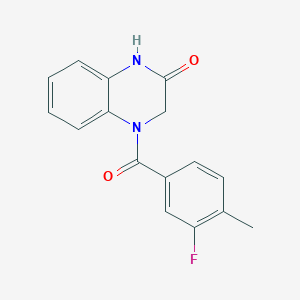
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

